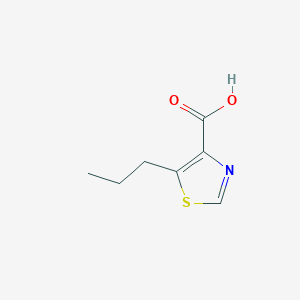

5-Propyl-1,3-thiazole-4-carboxylic acid

Description

5-Propyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a propyl group at the 5-position and a carboxylic acid group at the 4-position. Thiazole derivatives are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties.

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

5-propyl-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C7H9NO2S/c1-2-3-5-6(7(9)10)8-4-11-5/h4H,2-3H2,1H3,(H,9,10) |

InChI Key |

ZEOSOLBWEZCENP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=CS1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the propyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a thioamide with an α-haloketone can lead to the formation of the thiazole ring. The propyl group can be introduced through alkylation reactions, and the carboxylic acid group can be introduced through oxidation or carboxylation reactions.

Industrial Production Methods: Industrial production of 5-Propyl-1,3-thiazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Propyl-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: 5-Propyl-1,3-thiazole-4-carboxylic acid is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and 5-Propyl-1,3-thiazole-4-carboxylic acid is no exception.

Medicine: The compound is investigated for its potential therapeutic applications. Thiazole derivatives are found in various drugs, and ongoing research aims to explore the medicinal properties of 5-Propyl-1,3-thiazole-4-carboxylic acid.

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Propyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The propyl group can influence the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Melting Points : 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid has a high melting point (206–207°C), likely due to strong intermolecular interactions from the chlorophenyl group. Propyl-substituted analogs may exhibit lower melting points due to reduced crystallinity .

- Commercial Availability : and highlight commercial availability of analogs, whereas 5-propyl-1,3-thiazole-4-carboxylic acid’s synthesis and availability are less documented.

Pharmacological Potential

- Quorum-Sensing Inhibition : Structural analogs in and suggest that thiazole-carboxylic acids are promising scaffolds for anti-virulence agents. The propyl group’s hydrophobicity could enhance membrane permeability, though this requires validation .

- Enzyme Targeting: Patent compounds () with bulky substituents (e.g., benzothiazolylamino groups) demonstrate tailored enzyme inhibition, implying that substituent complexity correlates with target specificity .

Biological Activity

Antimicrobial Activity

5-Propyl-1,3-thiazole-4-carboxylic acid and its derivatives have shown promising antimicrobial properties. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A comprehensive study evaluated the antibacterial activity of 5-propyl-1,3-thiazole-4-carboxylic acid against common pathogens. The results are summarized in the following table:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 8 |

| E. coli | 16 |

| P. aeruginosa | 32 |

| S. pneumoniae | 4 |

The compound exhibited particularly strong activity against S. pneumoniae, with a minimum inhibitory concentration (MIC) of 4 μg/mL.

Anticancer Activity

Research has shown that 5-propyl-1,3-thiazole-4-carboxylic acid and its derivatives possess potential anticancer properties. These compounds have demonstrated cytotoxic effects against various cancer cell lines .

Research Findings

A study investigating the anticancer activity of thiazole derivatives, including 5-propyl-1,3-thiazole-4-carboxylic acid, revealed significant cytotoxicity against human cancer cell lines. The compound exhibited IC50 values ranging from 7 to 20 μM against breast, lung, and colon cancer cell lines .

Enzyme Inhibition

5-Propyl-1,3-thiazole-4-carboxylic acid has shown promise as an enzyme inhibitor, particularly in the context of DNA-related enzymes.

Case Study: Topoisomerase II Inhibition

Research has demonstrated that 5-propyl-1,3-thiazole-4-carboxylic acid can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis in cancer cells.

Antioxidant Activity

Studies have indicated that 5-propyl-1,3-thiazole-4-carboxylic acid and related compounds possess antioxidant properties. These findings suggest potential applications in preventing oxidative stress-related diseases.

Research Findings

A comparative study of thiazole derivatives evaluated their antioxidant capacity using various assays. The results for 5-propyl-1,3-thiazole-4-carboxylic acid are summarized below:

| Assay | IC50 (μg/mL) |

|---|---|

| DPPH radical | 18.33 ± 0.04 |

| ABTS radical | 28.23 ± 0.06 |

| Iron-Reducing Power | 17.97 ± 0.04 |

These results indicate moderate to strong antioxidant activity compared to standard antioxidants .

Metabolic Effects

5-Propyl-1,3-thiazole-4-carboxylic acid has been shown to influence various metabolic pathways, particularly those involved in lipid metabolism.

Case Study: Hypolipidemic Activity

Animal studies have demonstrated the hypolipidemic effects of 5-propyl-1,3-thiazole-4-carboxylic acid. In a 28-day study on rats fed a high-fat diet, the compound significantly reduced serum triglycerides and total cholesterol levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.